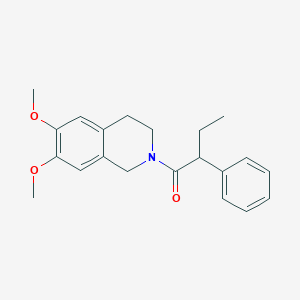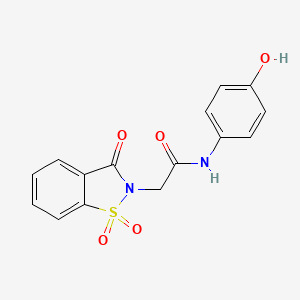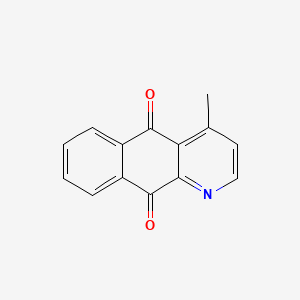
4-Methylbenzo(g)quinoline-5,10-dione
描述
4-Methylbenzo(g)quinoline-5,10-dione is a natural product found in Cananga odorata, Annona cherimola, and other organisms with data available.
科学研究应用
Synthesis Techniques
The synthesis of benzo[g]quinoline-5,10-dione derivatives has been a topic of research in various studies. For instance, Krapcho et al. (1993) described the synthesis of 6,9-difluorobenzo[g]quinoline-5,10-dione, showing the process of facile substitutions by diamines (Krapcho et al., 1993). Similarly, Bala et al. (2013) achieved the synthesis of 1,2-dihydrobenzo[g]quinoline-5,10-diones via a copper(II) triflate-catalyzed intramolecular cyclization of N-propargylaminonaphthoquinones (Bala et al., 2013).
Structural and Chemical Properties
The study of the structural and chemical properties of these compounds is also significant. Prieto et al. (2007) explored the synthesis, structure, and properties of ruthenium(II) complexes with quinolinedione derivatives, including benzo[g]quinoline-5,10-dione, analyzing their potential antitumor activity (Prieto et al., 2007).
Catalysis and Green Chemistry Applications
In the field of green chemistry, Ghasemzadeh et al. (2017) demonstrated the use of magnetite nanoparticles-supported APTES as a powerful and recoverable nanocatalyst for the preparation of tetrahydrobenzo[g]quinoline-5,10-diones (Ghasemzadeh et al., 2017).
Applications in Drug Synthesis
The potential of these compounds in drug synthesis has been explored as well. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating their potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
属性
CAS 编号 |
96889-94-0 |
|---|---|
产品名称 |
4-Methylbenzo(g)quinoline-5,10-dione |
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
4-methylbenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C14H9NO2/c1-8-6-7-15-12-11(8)13(16)9-4-2-3-5-10(9)14(12)17/h2-7H,1H3 |
InChI 键 |
GVRYUHXXENMGEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
其他 CAS 编号 |
96889-94-0 |
同义词 |
cleistopholine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


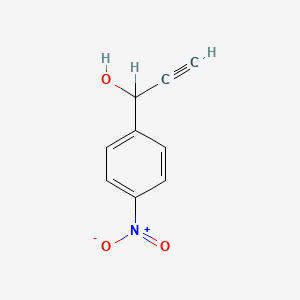
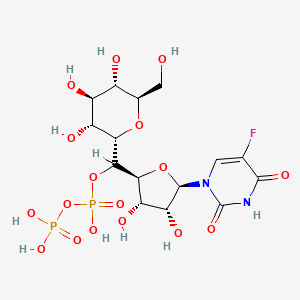
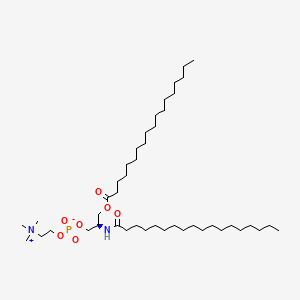
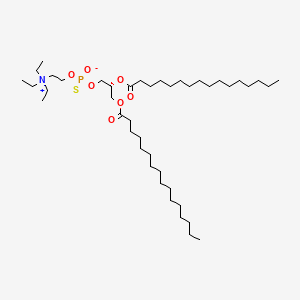
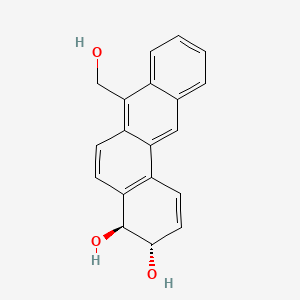
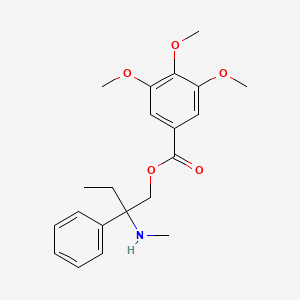
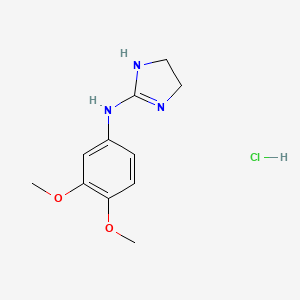
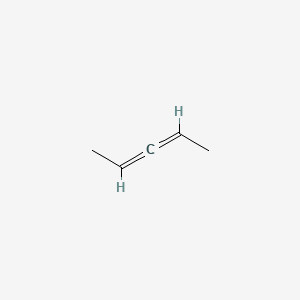
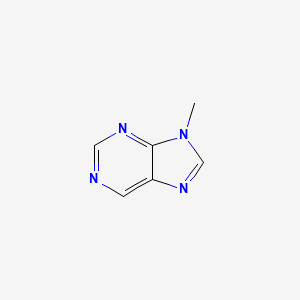
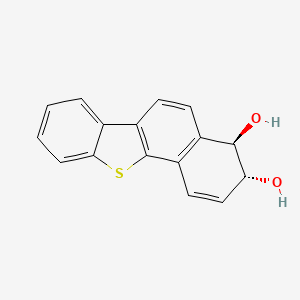
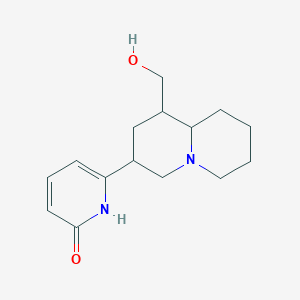
![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)
